molecular formula C7H13NO3S B6270509 rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione CAS No. 1969287-46-4

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione

Cat. No. B6270509
CAS RN: 1969287-46-4
M. Wt: 191.2
InChI Key:
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Description

Rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione (also known as R-3-Methoxyhexahydrothieno[2,3-c]pyrrole-1,1-dione) is an organic compound commonly used in scientific research due to its unique properties. It has a wide range of applications, from biochemistry to pharmacology, and is a valuable tool for scientists. In

Scientific Research Applications

R-3-Methoxyhexahydrothieno[2,3-c]pyrrole-1,1-dione has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as thienopyrroles, thienoimidazoles, and thienopyrimidines, which have potential applications in drug discovery and development. It has also been used as a ligand in metal-catalyzed reactions, and as a building block for the synthesis of novel materials. In addition, it has been used as a reagent in organic chemistry, and as a starting material for the synthesis of other compounds.

Mechanism of Action

R-3-Methoxyhexahydrothieno[2,3-c]pyrrole-1,1-dione acts as a nucleophile, reacting with electrophiles to form covalent bonds. It can also act as a base, accepting protons from acids to form cations. This compound can also act as a catalyst, accelerating the rate of certain chemical reactions.
Biochemical and Physiological Effects
R-3-Methoxyhexahydrothieno[2,3-c]pyrrole-1,1-dione has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, and to have anti-inflammatory and antioxidant properties. In addition, it has been found to have anticonvulsant, anti-diabetic, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

R-3-Methoxyhexahydrothieno[2,3-c]pyrrole-1,1-dione is a useful tool for scientists due to its wide range of applications. It is relatively easy to synthesize, and can be used as a starting material for the synthesis of other compounds. However, it is important to note that this compound is not suitable for all experiments, as it can be toxic and can react with other compounds to form potentially hazardous products.

Future Directions

Due to its wide range of applications, there are many potential future directions for R-3-Methoxyhexahydrothieno[2,3-c]pyrrole-1,1-dione. One potential direction is the development of new drugs using this compound as a starting material. Another potential direction is the development of new materials using this compound as a building block. Additionally, further research could be done to explore the potential of this compound as a catalyst for chemical reactions. Finally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential toxicity.

Synthesis Methods

R-3-Methoxyhexahydrothieno[2,3-c]pyrrole-1,1-dione can be synthesized by the reaction of 3-methoxy-6-chloro-2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide in ethanol. The reaction proceeds in two steps: first, the aldehyde reacts with cyanoacetate to form an intermediate, which is then reduced to the final product. The reaction yields a white crystalline solid which can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione involves the cyclization of a suitable precursor molecule. The precursor molecule can be synthesized from commercially available starting materials through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "ethyl acetoacetate", "sodium hydride", "methyl iodide", "thiophene-2-carboxylic acid", "acetic anhydride", "phosphorus pentoxide", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-methylpropanoyl)acetate from 2-methyl-1,3-propanediol and ethyl acetoacetate using sodium hydride as a base and methyl iodide as an alkylating agent.", "Step 2: Synthesis of 2-(2-methylpropanoyl)thiophene-3-carboxylic acid from thiophene-2-carboxylic acid and ethyl 2-(2-methylpropanoyl)acetate using acetic anhydride and phosphorus pentoxide as a dehydrating agent.", "Step 3: Synthesis of rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione from 2-(2-methylpropanoyl)thiophene-3-carboxylic acid using methanol and hydrochloric acid to form the corresponding methyl ester, followed by treatment with sodium hydroxide and diethyl ether to form the final product." ] }

CAS RN

1969287-46-4

Molecular Formula

C7H13NO3S

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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